molecular formula C19H20N4O3 B2551672 N-(3,4-dimethoxyphenethyl)-6-(1H-pyrazol-1-yl)nicotinamide CAS No. 1251684-35-1

N-(3,4-dimethoxyphenethyl)-6-(1H-pyrazol-1-yl)nicotinamide

Cat. No.: B2551672
CAS No.: 1251684-35-1
M. Wt: 352.394
InChI Key: JZYMUNQMZQWNIT-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-6-(1H-pyrazol-1-yl)nicotinamide is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Antihyperglycemic Agents

The synthesis of coumarin derivatives containing pyrazole and indenone rings, similar in structure to N-(3,4-dimethoxyphenethyl)-6-(1H-pyrazol-1-yl)nicotinamide, has shown significant promise as antioxidant and antihyperglycemic agents. These compounds have demonstrated promising DPPH radical scavenging activity, ferrous ion chelating ability, and reductive capability. Furthermore, they have shown significant decreases in glucose concentration in in vivo antihyperglycemic activity against Streptozotocin–nicotinamide induced Adult Wistar rats, highlighting their potential in managing diabetes and oxidative stress-related conditions (R. Kenchappa et al., 2017).

Molecular Assemblies and Crystal Analysis

Research into the structural and energetic analysis of molecular assemblies in a series of nicotinamide and pyrazinamide cocrystals with dihydroxybenzoic acids has provided insights into basic recognition patterns and crystal lattice energetic features. This research is critical for understanding the interaction networks in the examined cocrystals and reflects the relative affinity of COOH and OH groups toward N-donor compounds, playing a pivotal role in the development of pharmaceutical compounds (K. Jarzembska et al., 2017).

Therapeutic Potential in Gastrointestinal Protection

1-Methylnicotinamide, a major derivative of nicotinamide, has been shown to exhibit antithrombotic and anti-inflammatory actions. Recent studies have explored its effects on gastric mucosal defense, demonstrating its potential to inhibit gastric acid secretion and attenuate gastric lesions induced by stress or ethanol. These findings open new avenues for the therapeutic application of nicotinamide derivatives in protecting against gastrointestinal damage (T. Brzozowski et al., 2008).

Synthesis and Biological Activities of N-Substitutedphenyl-2-pyrazolylnicotinamides

The synthesis of novel N-substitutedphenyl-2-pyrazolylnicotinamides, based on an “acyl transposing” design strategy, has demonstrated significant insecticidal and fungicidal activities. These compounds, structurally related to this compound, offer important references for further study and potential agricultural applications (Jun‐Yan Shang et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological studies .

Safety and Hazards

The safety and hazards associated with this compound are not known due to the lack of specific data .

Future Directions

The future research directions for this compound could involve studying its potential biological activities, given the presence of a pyrazole ring and a nicotinamide group, both of which are found in biologically active compounds .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-pyrazol-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-25-16-6-4-14(12-17(16)26-2)8-10-20-19(24)15-5-7-18(21-13-15)23-11-3-9-22-23/h3-7,9,11-13H,8,10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYMUNQMZQWNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CN=C(C=C2)N3C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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